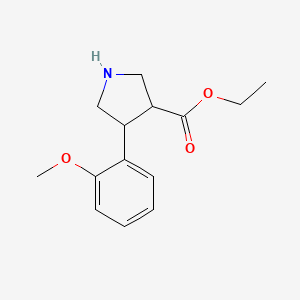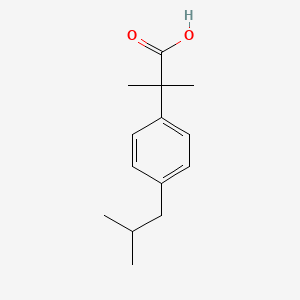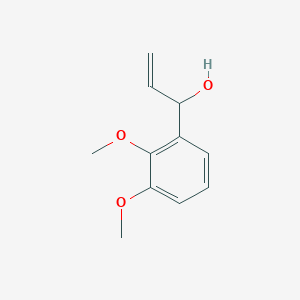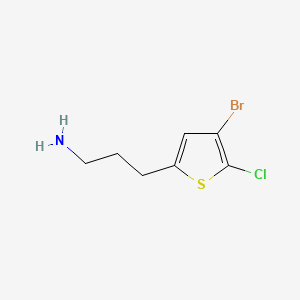![molecular formula C10H11NO B13543256 {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a structurally unique compound that features a bicyclic framework with a nitrogen atom at one of the bridgeheads. This compound is part of the broader class of 1-azabicyclo[1.1.0]butanes, which are known for their high strain and reactivity. The presence of the phenyl group adds to its complexity and potential for diverse chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[11One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C, followed by the addition of a phenyl-containing reagent .
Industrial Production Methods
advances in flow chemistry and microreactor technology have shown promise in scaling up the production of similar strained bicyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic structure. These include:
Ring-opening reactions: The strained C3-N bond can be cleaved under mild conditions, leading to the formation of azetidines.
Nucleophilic addition: The compound can undergo nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents (e.g., tert-butyl lithium), boronic esters, and various nucleophiles. Reaction conditions often involve low temperatures (e.g., -78°C) to stabilize the reactive intermediates .
Major Products
The major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol involves the strain-release reactions that occur upon cleavage of the C3-N bond. This cleavage allows for the formation of new bonds and the functionalization of the molecule at the 1,3 positions. The molecular targets and pathways involved in these reactions are primarily driven by the high strain energy of the bicyclic structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Uniqueness
The uniqueness of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol lies in its combination of a highly strained bicyclic structure with a phenyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-azabicyclo[1.1.0]butan-3-yl(phenyl)methanol |
InChI |
InChI=1S/C10H11NO/c12-9(10-6-11(10)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI-Schlüssel |
SVYHUQPCQCPUTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(N1C2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


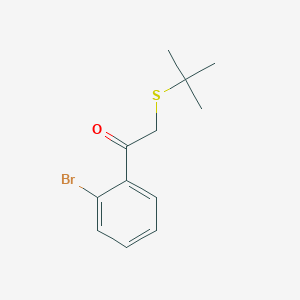
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)
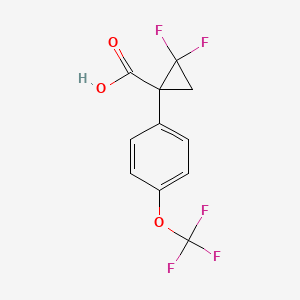
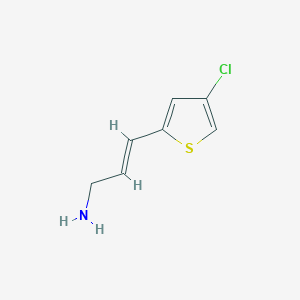
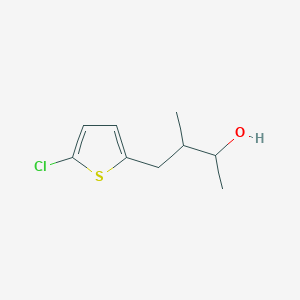
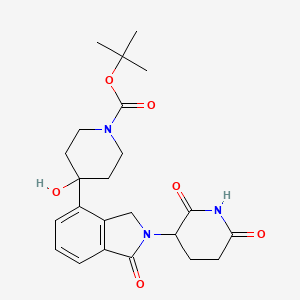
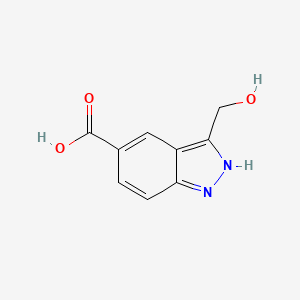

![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
